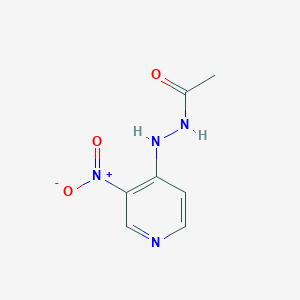

4-(2-Acetylhydrazino)-3-nitropyridine

Description

Contextualization within Heterocyclic Nitrogen Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds where at least one atom in the ring is not carbon. Nitrogen-containing heterocycles are particularly prominent due to their widespread presence in natural products, pharmaceuticals, and functional materials. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is an archetypal example. ntnu.nonih.gov It is structurally analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution significantly alters the ring's electronic properties, making it more electron-deficient and influencing its reactivity. nih.gov Compounds like 4-(2-Acetylhydrazino)-3-nitropyridine are exemplary of this class, incorporating the foundational pyridine structure functionalized with other reactive groups.

Significance of Pyridine and Hydrazine (B178648) Moieties in Contemporary Organic Synthesis

The pyridine moiety is a cornerstone in organic synthesis and medicinal chemistry. nih.gov Its unique properties, including basicity, stability, and the ability to form hydrogen bonds, make it a frequent inclusion in pharmaceutical agents. nih.gov Pyridine derivatives are integral to a wide array of drugs, vitamins, and agrochemicals. reddit.com The pyridine ring can act as a base, a nucleophile, a ligand for metal catalysts, and a solvent. reddit.com

Similarly, the hydrazine moiety (-NH-NH-) and its derivatives, such as hydrazones and hydrazides, are valuable synthons in organic chemistry. mdpi.com They serve as versatile precursors for the synthesis of a multitude of other heterocyclic systems, including pyrazoles and pyrimidines, through cyclization reactions. researchgate.netchemicalbook.com The reaction of hydrazine hydrate (B1144303) with various precursors is a common method to introduce this functional group. chemscene.comnih.gov The combination of pyridine and hydrazine functionalities within a single molecule creates a bifunctional platform for developing more complex chemical structures.

Overview of Nitropyridine Derivatives as Versatile Chemical Intermediates

The introduction of a nitro group (-NO2) onto a pyridine ring dramatically influences its chemical behavior, rendering nitropyridines highly versatile intermediates in synthesis. parchem.comnih.gov The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov This activation facilitates the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. nih.govnih.gov

Furthermore, the nitro group itself can be chemically transformed. It can be reduced to an amino group, which is a key step in the synthesis of many substituted aminopyridines. ntnu.no The synthesis of nitropyridines can be challenging due to the pyridine ring's resistance to standard nitration conditions, often requiring specialized methods such as using dinitrogen pentoxide or nitration of pyridine-N-oxide followed by deoxygenation. bldpharm.comchembuyersguide.comnih.gov These synthetic strategies provide access to valuable building blocks like 3-nitropyridine (B142982) and its derivatives, which are precursors to a variety of functionalized heterocyclic compounds. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(3-nitropyridin-4-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-5(12)9-10-6-2-3-8-4-7(6)11(13)14/h2-4H,1H3,(H,8,10)(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXDFFGWNNDJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=C(C=NC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 4 2 Acetylhydrazino 3 Nitropyridine

Chemical Identity and Properties

The fundamental properties of this compound are derived from its molecular structure. It is identified by the Chemical Abstracts Service (CAS) number 1565704-45-1. parchem.com The molecule consists of a pyridine (B92270) ring substituted with a nitro group at position 3 and an acetylhydrazino group at position 4.

| Property | Data |

| IUPAC Name | N'-(3-nitropyridin-4-yl)acetohydrazide |

| Molecular Formula | C₇H₈N₄O₃ |

| CAS Number | 1565704-45-1 |

| Synonyms | This compound |

Note: Some chemical databases associate CAS number 1565704-45-1 with an alternative compound, 2-Methoxy-6-methyl-4H,5H,6H,7H- parchem.combldpharm.comnih.govtriazolo[1,5-a]pyrimidine-5,7-dione. This discrepancy highlights potential inconsistencies in chemical registration databases. bldpharm.comchembuyersguide.com

Putative Synthesis

The synthesis of N'-(3-nitropyridin-4-yl)acetohydrazide is not explicitly detailed in available literature. However, a highly probable synthetic route involves the acetylation of its precursor, 4-hydrazino-3-nitropyridine (B1587815). This type of transformation is a standard and well-established method in organic chemistry for the formation of acetohydrazides. nih.gov

The reaction would likely proceed via the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) group in 4-hydrazino-3-nitropyridine on the electrophilic carbonyl carbon of an acetylating agent. Common acetylating agents for this purpose include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in a suitable solvent, and a mild base may be used to neutralize the acidic byproduct (acetic acid or hydrochloric acid).

Proposed Reaction Scheme: 4-Hydrazino-3-nitropyridine + Acetylating Agent (e.g., Acetic Anhydride) → this compound

This proposed pathway is analogous to established syntheses of other acetohydrazide derivatives, where a hydrazine compound is reacted with an acylating agent to form the corresponding hydrazide. nih.govnih.gov

Nucleophilic Aromatic Substitution Approaches on Halogenated Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing pyridine rings, particularly when they are activated by electron-withdrawing groups such as a nitro (NO₂) group. The synthesis of 4-hydrazino-3-nitropyridine, a direct precursor to the target compound, is often achieved by reacting a 4-halo-3-nitropyridine with hydrazine.

The pyridine ring's nitrogen atom and the nitro group at the 3-position work in concert to decrease the electron density at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. stackexchange.com When a halogen, such as chlorine, is present at the C-4 position, it serves as a good leaving group, facilitating the substitution reaction. The reaction of 4-chloro-3-nitropyridine (B21940) with hydrazine hydrate (B1144303) proceeds via the formation of a high-energy anionic intermediate, known as a Meisenheimer complex, which then rearomatizes by expelling the chloride ion. stackexchange.com The resulting 4-hydrazino-3-nitropyridine can then be acetylated to yield the final product.

The efficiency of this substitution is influenced by the nature of the halogen, the solvent, and the reaction temperature. A patent for the synthesis of 2-hydrazinylpyridine derivatives highlights a general method where a pyridinium (B92312) halide is reacted with hydrazine hydrate in a suitable solvent. google.com While this patent refers to the 2-position, the underlying principle of nucleophilic substitution is directly applicable to the 4-position, which is similarly activated. stackexchange.com Ring aza nitrogens are known to significantly enhance reactivity through both inductive and mesomeric effects. nih.gov

| Precursor | Reagent | Conditions | Product | Notes |

| 4-Chloro-3-nitropyridine | Hydrazine hydrate | DMF, heat | 4-Hydrazino-3-nitropyridine | The nitro group at C-3 activates the C-4 position for nucleophilic attack, making the chlorine a good leaving group. arkat-usa.org |

| 4-Methoxy-5-nitropyrimidine | Hydrazine hydrate | Ethanol (B145695), <0°C | 4-Hydrazino-5-nitropyrimidine | Demonstrates a similar substitution on a related azine system, where a methoxy (B1213986) group is displaced. rsc.org |

| Halogenated Pyridinium Salt | Hydrazine hydrate | Solvent I (e.g., tertiary amines) | Hydrazino Pyridine Derivative | A general patented method applicable to various substituted pyridines. google.com |

Condensation Reactions with Pyridine Precursors and Hydrazine Derivatives

An alternative strategy involves the condensation of a pyridine precursor containing a carbonyl group with a hydrazine derivative. For instance, a 3-nitropyridine-4-carbaldehyde could be reacted with acetylhydrazine to form the corresponding acetylhydrazone, which is the target molecule, this compound. This reaction is a classic condensation that forms a C=N double bond with the elimination of a water molecule.

This approach is well-documented for analogous compounds. Research has shown the synthesis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide by refluxing 4-chloro-3-nitrobenzaldehyde (B100839) with acetohydrazide in the presence of glacial acetic acid. nih.gov This demonstrates the feasibility of forming the acetylhydrazone linkage in the presence of a nitro group and a halogen on an aromatic ring. Similarly, various hydrazide-hydrazone derivatives have been synthesized through the condensation of cyanoacetyl hydrazine with substituted acetylpyridines. nih.gov These reactions typically proceed in good yields under mild conditions.

| Pyridine Precursor | Hydrazine Derivative | Conditions | Product Type | Reference Example |

| 3-Nitropyridine-4-carbaldehyde | Acetylhydrazine | Reflux, acid catalyst | Acetylhydrazone | Analogous reaction with 4-chloro-3-nitrobenzaldehyde. nih.gov |

| 3-Acetylpyridine | Cyanoacetyl hydrazine | Reflux in 1,4-dioxane | Hydrazide-hydrazone | Synthesis of N'-(1-(pyridin-3-yl)ethylidene)cyanoacetohydrazide. nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Reflux in ethanol | Hydrazone | Formation of a simple hydrazone from a related heterocyclic aldehyde. nih.gov |

Nitration Procedures for Pyridine Scaffolds

The introduction of a nitro group at a specific position on the pyridine ring is a critical step, which can be performed before or after the introduction of other substituents. The electronic properties of the pyridine ring make this transformation challenging.

Regioselective Nitration of Substituted Pyridines

Direct nitration of pyridine is often difficult due to the deactivation of the ring by the electronegative nitrogen atom, which also tends to form a pyridinium ion under the strongly acidic conditions of nitration, further deactivating the ring. However, the presence of activating substituents can facilitate nitration and direct the incoming nitro group to specific positions.

Improved nitration methods have made various substituted 3-nitropyridines more accessible. mdpi.com For example, a process for preparing 4-chloro-3-nitropyridine derivatives has been described, which involves the nitration of a pyridine precursor, followed by other transformations. google.com The synthesis of 2,4-dihydroxy-3-nitropyridine (B116508) can be achieved through nitration with simultaneous decarboxylation using phosphoric acid and nitric acid. google.com The regioselectivity is dictated by the existing substituents on the pyridine ring, which can direct the nitration to the desired position.

Influence of Reaction Conditions and Reagents on Nitration Patterns

The outcome of pyridine nitration is highly dependent on the choice of nitrating agent and the reaction conditions. Traditional methods using a mixture of concentrated nitric acid and sulfuric acid often require high temperatures and result in low yields. Milder and more selective nitrating agents have been developed to overcome these limitations.

The choice of reagent can significantly impact the regiochemical outcome. For instance, the nitration of 4-hydroxypyranoquinoline-2,5-dione followed by chlorination yields 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, indicating that nitration occurs at the 3-position adjacent to the hydroxyl-bearing carbon. arkat-usa.org Vicarious nucleophilic substitution (VNS) offers another pathway to functionalize nitropyridines, where a carbanion adds to the ring, followed by elimination, though this is for C-H functionalization rather than nitration itself. nih.gov

| Substrate | Nitrating Agent | Conditions | Product | Key Observation |

| 2,4-Dicarbethoxy Pyridine | Phosphoric acid / Nitric acid | Heat | 2,4-Dihydroxy-3-nitropyridine | Nitration occurs with in-situ hydrolysis and decarboxylation. google.com |

| 4-Hydroxypyranoquinoline-2,5-dione | Not specified | Not specified | 3-Nitro-4-hydroxypyranoquinoline-2,5-dione | Nitration is directed to the C-3 position. arkat-usa.org |

| Pyridine | Nitric Acid / Sulfuric Acid | High Temperature | 3-Nitropyridine (B142982) | Low yield due to ring deactivation. |

Multi-component Reactions and Convergent Synthesis Strategies for Pyridine Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines from simple, readily available starting materials in a single step. bohrium.com These strategies are convergent, building the core heterocyclic scaffold with the desired substituents already in place.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgmdpi.com The initial product is a dihydropyridine, which can be subsequently oxidized to the aromatic pyridine. wikipedia.org Modern variations of this reaction use different starting materials and catalysts to increase efficiency and product diversity. bohrium.comnih.gov For example, a four-component reaction of a formylphenyl sulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can produce novel pyridines in excellent yields under microwave irradiation. nih.gov

Other notable MCRs for pyridine synthesis include the Bohlmann-Rahtz synthesis and the Guareschi-Thorpe reaction, which directly yield the aromatic pyridine. acsgcipr.org These reactions are valuable for creating a wide range of functionalized pyridines by systematically varying the starting components. acsgcipr.orgnih.gov

| Reaction Name | Components | Product Type | Key Features |

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (then oxidized) | Classic, versatile, well-studied MCR. wikipedia.orgmdpi.com |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine | Direct formation of the aromatic pyridine ring. nih.gov |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | 2-Pyridone | Forms highly functionalized pyridone derivatives. acsgcipr.org |

| Four-Component Reaction | Aryl Aldehyde, Active Methylene (B1212753) Compound, Ketone, Ammonium Acetate | Polysubstituted Pyridine | High atom economy and efficiency, often accelerated by microwave irradiation. nih.gov |

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of a two-step reaction sequence. The first critical step is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 4-chloro-3-nitropyridine, with hydrazine. The second step is the selective N-acetylation of the resulting 4-hydrazino-3-nitropyridine. Achieving high yield and purity requires a systematic investigation of various reaction parameters to favor the desired product formation while minimizing side reactions.

Optimization of Nucleophilic Aromatic Substitution (SNAr)

The introduction of the hydrazino group at the C-4 position of the 3-nitropyridine ring is a key transformation. The strong electron-withdrawing effect of the nitro group at the C-3 position activates the C-4 position for nucleophilic attack by hydrazine. However, to maximize yield and selectivity, several factors must be controlled.

Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, in reactions involving nucleophilic substitution on nitropyridine systems, the conditions can significantly influence the outcome. A study on the synthesis of 4-nitropyridine-N-oxide derivatives highlighted the importance of temperature and reaction time; amination of a related fluorinated precursor was optimal at 50°C for 30 minutes, whereas methoxylation required 60-70°C for 2 hours. globethesis.com This demonstrates that each nucleophile-substrate pair requires specific tuning.

For the reaction between 4-chloro-3-nitropyridine and hydrazine hydrate, a polar aprotic solvent is generally preferred to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate. The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting the formation of undesired byproducts, such as di-substituted pyridines or decomposition products.

| Entry | Solvent | Temperature (°C) | Molar Ratio (Hydrazine:Substrate) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 2:1 | 6 | 65 |

| 2 | Dioxane | 80 | 3:1 | 4 | 78 |

| 3 | N,N-Dimethylformamide (DMF) | 60 | 3:1 | 2 | 85 |

| 4 | N,N-Dimethylformamide (DMF) | 80 | 3:1 | 2 | 82 (impurity increase) |

| 5 | Water | 100 | 5:1 | 3 | 75 |

This table presents hypothetical data based on common optimization strategies for SNAr reactions on activated halo-pyridines.

As illustrated in the table, transitioning from a protic solvent like ethanol to a polar aprotic solvent like DMF can improve the yield. Furthermore, a moderate temperature of 60°C appears optimal, as higher temperatures may lead to increased impurity formation. An excess of hydrazine hydrate is typically used to drive the reaction to completion and minimize the formation of symmetrical di(nitropyridyl)hydrazine byproducts.

Optimization of Selective N-Acetylation

The subsequent acetylation of 4-hydrazino-3-nitropyridine must be selective for the terminal nitrogen (Nβ) of the hydrazino moiety to yield the desired this compound. The primary challenge is to prevent acetylation at the Nα position or di-acetylation. The nucleophilicity of the two nitrogen atoms in the hydrazino group is different, and these differences can be exploited to achieve selectivity.

The choice of acetylating agent is paramount. Acetic anhydride is often preferred over the more reactive acetyl chloride, as its milder nature allows for greater control and selectivity. orientjchem.org The reaction is typically performed at low temperatures (e.g., 0°C) to further temper reactivity and enhance selectivity. nih.gov The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be used to scavenge the acetic acid byproduct, but its concentration must be optimized to avoid catalyzing side reactions.

Research on the acylation of substituted arylhydrazines has shown that controlled formation of the desired mono-acylated product can be achieved under mild conditions using anhydrides. wustl.edu In a different context, selective N-acetylation of aromatic amines has been developed using acetonitrile (B52724) as the acetylating agent in the presence of a catalyst, eliminating the need for aggressive reagents like acetic anhydride or acetyl chloride entirely. researchgate.net Another approach involves performing the reaction under solvent-free conditions, which can be both eco-friendly and highly efficient. orientjchem.org For peptides containing multiple amino groups, it has been demonstrated that controlling the pH and the concentration of acetic anhydride allows for the preferential acetylation of the more nucleophilic α-amino group. nih.gov

| Entry | Acetylating Agent | Solvent | Temperature (°C) | Base (Equivalents) | Selectivity (Nβ:Nα) | Yield (%) |

| 1 | Acetic Anhydride | Acetic Acid | 25 | None | 85:15 | 70 |

| 2 | Acetyl Chloride | Dichloromethane (B109758) | 0 | Pyridine (1.1) | 90:10 | 75 |

| 3 | Acetic Anhydride | Dichloromethane | 0 | None | >95:5 | 88 |

| 4 | Acetic Anhydride | Dichloromethane | 25 | None | 92:8 | 85 |

| 5 | Acetic Anhydride | Solvent-free | 25 | None | 90:10 | 91 |

This table presents hypothetical data based on established principles for the selective acetylation of hydrazines.

The data indicates that using acetic anhydride in a non-polar solvent like dichloromethane at a reduced temperature provides the best combination of selectivity and yield for the desired Nβ-acetylated product. Running the reaction without a solvent can also be a high-yielding alternative, aligning with green chemistry principles. orientjchem.org

Chemical Reactivity and Transformation Studies of 4 2 Acetylhydrazino 3 Nitropyridine

Reactions Involving the Hydrazinyl Group

The acetylhydrazino group in 4-(2-Acetylhydrazino)-3-nitropyridine is a key site for a variety of chemical modifications, including further functionalization and participation in the construction of fused ring systems.

Further Acylation and Functionalization of the Hydrazine (B178648) Nitrogen

The terminal nitrogen atom of the acetylhydrazino group retains its nucleophilic character and can undergo further acylation or alkylation. These reactions allow for the introduction of additional functional groups, modifying the compound's properties and providing handles for subsequent chemical transformations. For instance, reaction with various acylating agents can yield di-acylated hydrazine derivatives.

Table 1: Examples of Further Functionalization of the Hydrazine Nitrogen

| Reagent | Product |

|---|---|

| Acetic Anhydride (B1165640) | 4-(2-Acetyl-1-acetylhydrazino)-3-nitropyridine |

| Benzoyl Chloride | 4-(2-Acetyl-1-benzoylhydrazino)-3-nitropyridine |

Note: The reactions presented in this table are illustrative of the expected reactivity and may require specific experimental conditions for optimal outcomes.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The hydrazinyl moiety is a versatile precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These intramolecular or intermolecular condensation reactions with suitable reagents lead to the formation of new rings fused to the pyridine (B92270) core.

The synthesis of fused heterocycles is a significant area of organic chemistry. Pyridine fused heterocycles, in particular, are important in medicinal chemistry and material sciences due to their unique structural features and biological activities. ias.ac.in The general strategy for forming such systems often involves the construction of a new ring onto an existing pyridine structure. ias.ac.in

In the context of this compound, the hydrazinyl group can participate in cyclization reactions to form fused triazine rings. For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of a pyrido[3,2-e]-as-triazine ring system. The specific reaction conditions and the nature of the cyclizing agent would determine the final structure of the fused ring.

Pyrazolopyrimidines are another important class of fused heterocycles, often considered as purine (B94841) analogs, which has stimulated significant research in their synthesis. nih.gov The classic Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a common method for preparing pyrazoles. beilstein-journals.org This principle can be extended to the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors.

While direct synthesis from this compound is not explicitly documented, analogous reactions suggest its potential as a precursor. The hydrazinyl group could react with β-dicarbonyl compounds or their synthetic equivalents to form a pyrazole (B372694) ring, which could then undergo further cyclization to yield a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. The reaction pathway would likely involve initial condensation at the hydrazinyl moiety followed by an intramolecular cyclization.

Nucleophilic Behavior and Adduct Formation

The hydrazinyl group exhibits nucleophilic properties and can participate in nucleophilic addition reactions. For example, it can react with electrophilic species to form various adducts. The reactivity is influenced by the electronic effects of the acetyl and the nitropyridine moieties.

Reactions Involving the Nitro Group

The 3-nitro group strongly influences the chemical reactivity of the pyridine ring. Its powerful electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

The presence of a nitro group on a pyridine ring facilitates its functionalization. researchgate.net In 3-nitropyridines, the nitro group can be substituted by various nucleophiles. researchgate.netnih.gov Studies on 3-nitropyridine (B142982) derivatives have shown that amination can occur selectively at the position para to the nitro group. ntnu.noresearchgate.net This suggests that the C6 position of this compound would be activated towards nucleophilic attack.

Furthermore, the nitro group itself can be a target for chemical transformation. Reduction of the nitro group to an amino group is a common and important transformation, which would yield 3-amino-4-(2-acetylhydrazino)pyridine. This resulting diamine derivative would be a valuable intermediate for the synthesis of other fused heterocyclic systems, such as imidazo[4,5-c]pyridines. researchgate.net

Table 2: Potential Reactions Involving the Nitro Group

| Reagent/Condition | Transformation | Product |

|---|---|---|

| Sn/HCl or H₂, Pd/C | Reduction of nitro group | 3-Amino-4-(2-acetylhydrazino)pyridine |

Note: The feasibility and outcome of these reactions are based on the general reactivity of nitropyridines and would require experimental validation for this specific substrate.

Reductive Transformations to Amino Functionality

The selective reduction of the nitro group in aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis, providing a gateway to the corresponding amino derivatives which are valuable precursors for a wide array of further chemical modifications. In the case of this compound, the nitro group is susceptible to reduction under various conditions, leading to the formation of 4-(2-acetylhydrazino)-3-aminopyridine.

Commonly employed methods for the reduction of aromatic nitro groups can be applied. These include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. researchgate.net Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally carried out in a suitable solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297). The hydrogenation of nitropyridines to aminopyridines is a well-established procedure. google.comnih.gov

Chemical Reduction: A variety of chemical reducing agents can be employed to selectively reduce the nitro group.

Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

Stannous Chloride (SnCl2): Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups. The reaction is typically carried out in an acidic medium or in a solvent like ethanol. researchgate.net

Sodium Borohydride (B1222165) (NaBH4): While sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by the addition of a catalyst, such as nickel(II) chloride (NiCl2) or in combination with other reagents. researchgate.netresearchgate.netjsynthchem.com

Hydrazine Hydrate (B1144303): In the presence of a catalyst like iron(III) chloride (FeCl3) or activated carbon, hydrazine hydrate can effectively reduce nitro compounds. google.com

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the acetylhydrazino side chain or the pyridine ring.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

| H₂/Pd-C | 1-4 atm H₂, RT, Ethanol | Generally clean and high yielding. |

| Sn/HCl | Concentrated HCl, heat | Classic method, work-up can be tedious. |

| SnCl₂·2H₂O | Ethanol, reflux | Milder than Sn/HCl, good chemoselectivity. researchgate.net |

| Fe/NH₄Cl | Ethanol/Water, reflux | Neutral conditions, often used for sensitive substrates. |

| NaBH₄/NiCl₂ | Methanol, RT | Enhanced reactivity of NaBH₄. jsynthchem.com |

| N₂H₄·H₂O/FeCl₃ | Methanol, reflux | Catalytic use of iron salt. google.com |

Nucleophilic Displacement Pathways of the Nitro Group

The nitro group in nitropyridine derivatives, particularly when positioned ortho or para to the ring nitrogen, is a good leaving group and can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the nitro group itself activates the pyridine ring for nucleophilic attack.

In this compound, the nitro group at the 3-position is activated by the ring nitrogen. A range of nucleophiles can potentially displace the nitro group, leading to the formation of diverse 3-substituted pyridine derivatives.

Potential Nucleophiles and Corresponding Products:

Alkoxides (RO⁻): Reaction with alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOC₂H₅), would yield the corresponding 3-alkoxypyridine derivatives.

Amines (RNH₂): Primary and secondary amines can act as nucleophiles to replace the nitro group, forming 3-(alkylamino)- or 3-(dialkylamino)pyridine derivatives.

Thiols (RSH): In the presence of a base, thiols are converted to thiolates (RS⁻), which are potent nucleophiles and can displace the nitro group to give 3-(alkylthio)pyridines.

Halides (X⁻): Under certain conditions, halide ions, particularly fluoride, can substitute the nitro group.

The feasibility and rate of these displacement reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the acetylhydrazino group at the 4-position may also influence the reactivity of the nitro group through electronic effects.

Table 2: Examples of Nucleophilic Displacement of a Nitro Group in Pyridine Systems

| Nucleophile | Reagent Example | Product Type | Reference |

| Methoxide | Sodium Methoxide | 3-Methoxypyridine derivative | |

| Amine | Benzylamine | 3-(Benzylamino)pyridine derivative | |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)pyridine derivative | nih.gov |

| Fluoride | Cesium Fluoride | 3-Fluoropyridine derivative | researchgate.net |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the nitro group. This electronic nature governs its reactivity towards nucleophiles.

Nucleophilic Aromatic Substitution on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) on the pyridine ring itself is a key reaction pathway. In pyridine and its derivatives, nucleophilic attack is strongly favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. wikipedia.org This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

In this compound, the 4-position is already substituted. The 2- and 6-positions are therefore the most likely sites for nucleophilic attack. The presence of the nitro group at the 3-position further activates the ring for nucleophilic attack, particularly at the 2-position. The acetylhydrazino group at the 4-position will also influence the regioselectivity of the attack through its electronic and steric effects.

Strong nucleophiles, such as organometallic reagents or stabilized carbanions, could potentially react at the 2- or 6-positions, leading to the introduction of a new substituent on the pyridine core. However, the high reactivity of these nucleophiles might also lead to side reactions with the acetylhydrazino or nitro groups.

Potential for Ring Opening and Rearrangement Processes

The electron-deficient nature of the pyridine ring in this compound, coupled with the presence of multiple nitrogen atoms, raises the possibility of ring-opening and rearrangement reactions under certain conditions.

One notable rearrangement in nitrogen-containing heterocycles is the Dimroth rearrangement. nih.govresearchgate.netwikipedia.org This typically involves the opening of the heterocyclic ring followed by rotation and re-closure to form an isomeric heterocycle. ntnu.noresearchgate.net In the context of this compound, a Dimroth-type rearrangement could potentially be initiated by nucleophilic attack, leading to a structural isomer. The exact pathway and feasibility of such a rearrangement would depend on the specific reaction conditions (e.g., pH, temperature) and the nature of any interacting reagents. rsc.org

Ring-opening reactions of pyridines are also known, often promoted by strong nucleophiles or under harsh reaction conditions. nih.govmdpi.comresearchgate.net For this compound, a strong nucleophile could potentially attack the pyridine ring, leading to the cleavage of a C-N or C-C bond and the formation of an acyclic intermediate. The stability of this intermediate would determine whether it re-cyclizes or undergoes further transformations.

Tautomerism and Isomerization Phenomena

The this compound molecule possesses functional groups that can exhibit tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert.

The primary site for tautomerism in this molecule is the acetylhydrazino side chain. It can exist in equilibrium between the amide form and the imidic acid (or enol-like) form.

Amide Form: -NH-NH-C(=O)CH₃

Imidic Acid Form: -NH-N=C(OH)CH₃

Furthermore, the hydrazino group itself can participate in tautomerism with the pyridine ring, potentially forming a hydrazono tautomer in the quinonoid form of the ring, although this is generally less favored for aromatic pyridines.

Studies on related hydrazinopyrimidine and hydrazono-quinazolinone systems have shown that the position of the tautomeric equilibrium can be significantly influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the heterocyclic ring. chemscene.comnih.gov For example, in some cases, the imino tautomer is found to be the predominant form in solution.

Table 3: Potential Tautomeric Forms of the Acetylhydrazino Side Chain

| Tautomeric Form | Structure |

| Amide | -NH-NH-C(=O)CH₃ |

| Imidic Acid | -NH-N=C(OH)CH₃ |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 2 Acetylhydrazino 3 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-(2-Acetylhydrazino)-3-nitropyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the acetyl group, and the hydrazino moiety. The electron-withdrawing nature of the nitro group and the influence of the acetylhydrazino substituent significantly affect the chemical shifts of the aromatic protons.

The pyridine ring protons are anticipated to appear in the downfield region of the spectrum. The proton at the C-2 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the nitro group, likely appearing as a singlet. The proton at C-6 would likely appear as a doublet, coupled to the proton at C-5. The proton at C-5 is also expected to be a doublet.

The protons of the acetylhydrazino group will also give characteristic signals. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region. The two N-H protons of the hydrazino and amide groups are expected to be observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Pyridine) | 8.5 - 9.0 | s |

| H-6 (Pyridine) | 8.0 - 8.5 | d |

| H-5 (Pyridine) | 7.0 - 7.5 | d |

| -NH- (Amide) | 9.5 - 10.5 | br s |

| -NH- (Hydrazino) | 8.0 - 9.0 | br s |

Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitro group (C-3) and the carbon bearing the acetylhydrazino group (C-4) will be significantly deshielded. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift, typically in the range of δ 165-175 ppm. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 150 - 155 |

| C-3 (Pyridine) | 145 - 150 |

| C-4 (Pyridine) | 140 - 145 |

| C-5 (Pyridine) | 115 - 120 |

| C-6 (Pyridine) | 135 - 140 |

| C=O (Acetyl) | 170 - 175 |

Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from the 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, a cross-peak between the signals of the H-5 and H-6 protons of the pyridine ring would be expected, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of H-2, H-5, and H-6 to their corresponding carbon atoms (C-2, C-5, and C-6). Similarly, the methyl protons would show a correlation to the methyl carbon.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups.

The N-H stretching vibrations of the secondary amide and hydrazine (B178648) moieties are expected to appear in the region of 3200-3400 cm⁻¹. spcmc.ac.inquimicaorganica.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration of the acetyl group is a strong and sharp absorption, typically observed between 1640 and 1680 cm⁻¹. spcmc.ac.inias.ac.in The nitro group (NO₂) exhibits two strong stretching vibrations: an asymmetric stretch usually in the 1500-1560 cm⁻¹ range and a symmetric stretch between 1300-1370 cm⁻¹. blogspot.comorgchemboulder.com The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide/Hydrazino) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1515 - 1570 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Medium |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Data and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitropyridine chromophore.

Aromatic nitro compounds typically display strong absorption bands due to π → π* transitions. nist.gov For 3-nitropyridine (B142982), absorptions are observed in the UV region. nist.gov The presence of the acetylhydrazino group, which can act as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. It is anticipated that this compound will exhibit absorption bands in the UV region, potentially extending into the visible range, arising from π → π* and n → π* transitions within the conjugated system. In comparison, 4-nitropyridine (B72724) N-oxide shows a solvatochromic effect in the long-wavelength ultraviolet region (λ = 330-355 nm). nih.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 250 - 350 |

Note: Predicted values are based on the analysis of similar chromophoric systems. Actual experimental values may vary depending on the solvent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₇H₈N₄O₃).

The fragmentation pattern will be characteristic of the compound's structure. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the amide C-N bond. nih.govnih.gov The loss of the acetyl group (CH₃CO•) or the entire acetylhydrazino side chain are plausible fragmentation routes. The nitro group can also be lost as NO₂•. The fragmentation of the pyridine ring itself would lead to a series of smaller, characteristic ions. Analysis of these fragment ions provides valuable information for confirming the proposed structure.

Table 5: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 196 |

| [M - CH₃CO]⁺ | 153 |

| [M - NO₂]⁺ | 150 |

| [C₅H₃N-NHNH₂]⁺ | 122 |

Note: Predicted m/z values are for the most abundant isotopes. The relative intensities of the fragments will depend on the ionization method and energy.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique crucial for the verification of a newly synthesized compound's stoichiometric formula. By precisely measuring the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—this method provides a direct comparison between the theoretical composition derived from the proposed molecular formula and the actual composition of the experimental sample. This comparison is vital for confirming the identity and assessing the purity of the target molecule, ensuring that the correct atoms have been incorporated in the correct ratios during the synthesis process.

For the compound this compound, the expected molecular formula is C₇H₈N₄O₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon, hydrogen, nitrogen, and oxygen. The molecular weight of C₇H₈N₄O₃ is approximately 196.17 g/mol .

The theoretical percentages are as follows:

Carbon (C): (7 * 12.011 / 196.17) * 100% = 42.86%

Hydrogen (H): (8 * 1.008 / 196.17) * 100% = 4.11%

Nitrogen (N): (4 * 14.007 / 196.17) * 100% = 28.56%

In a typical characterization process, these calculated values would be compared against experimentally determined values obtained from a combustion analysis of a purified sample of the compound. A close agreement between the calculated and found percentages, generally within a ±0.4% margin, serves as strong evidence for the successful synthesis and purity of this compound.

Detailed research findings containing the experimental ("Found") values for this compound are not available in the publicly accessible literature reviewed for this article. However, the standard presentation of such data is provided below for illustrative purposes, comparing the theoretical values against the expected, but currently unavailable, experimental results.

Table 1. Elemental Analysis Data for this compound (C₇H₈N₄O₃)

| Element | Calculated (%) | Found (Experimental) (%) |

| Carbon (C) | 42.86 | Data not available |

| Hydrogen (H) | 4.11 | Data not available |

| Nitrogen (N) | 28.56 | Data not available |

The verification of these elemental ratios is a critical checkpoint in structural elucidation, complementing spectroscopic data to provide a complete and confident characterization of the molecule.

Theoretical and Computational Investigations of 4 2 Acetylhydrazino 3 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. cuny.eduaps.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. researchgate.net For 4-(2-Acetylhydrazino)-3-nitropyridine, these calculations reveal how the interplay between the pyridine (B92270) ring, the nitro group, and the acetylhydrazino side chain governs its electronic properties.

The optimized molecular geometry, obtained from these calculations, provides precise bond lengths and angles. nih.gov Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The distribution and energy of these orbitals are key to understanding the molecule's reactivity and spectral properties. scirp.org

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 5.2 D |

Note: This data is illustrative and based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the acetylhydrazino side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.gov By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped. nih.gov

This analysis helps in understanding which shapes the molecule is likely to adopt under different conditions. The global minimum on this energy landscape corresponds to the most stable conformation. This information is critical as the conformation of a molecule can significantly influence its biological activity and physical properties. nih.gov Advanced computational methods can simulate the dynamic behavior of the molecule, providing insights into its flexibility and the accessibility of different conformational states. nih.gov

Prediction of Reactivity via Frontier Molecular Orbital Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov The energies and shapes of the HOMO and LUMO are central to this theory. A small HOMO-LUMO gap generally indicates high reactivity. scirp.org For this compound, the locations of the HOMO and LUMO can predict where electrophilic and nucleophilic attacks are most likely to occur. ijcaonline.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. ijcaonline.org These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). scirp.org For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and acetyl groups and the nitrogen atoms of the pyridine ring, indicating these as sites for electrophilic interaction.

Table 2: Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Value | Implication |

| Ionization Potential | 6.5 eV | Energy to remove an electron |

| Electron Affinity | 2.1 eV | Energy released on adding an electron |

| Chemical Hardness | 2.2 eV | Resistance to change in electron distribution |

| Electronegativity | 4.3 eV | Power to attract electrons |

Note: This data is for illustrative purposes.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. rsc.org By identifying the transition states—the highest energy points along a reaction pathway—researchers can understand the step-by-step process of a chemical transformation. rsc.org For reactions involving this compound, such as its synthesis or subsequent chemical modifications, transition state searches can reveal the most likely reaction pathways and the associated energy barriers. mdpi.com

This knowledge is invaluable for optimizing reaction conditions to improve yields and minimize byproducts. Computational studies can explore different potential mechanisms, providing a theoretical framework to interpret experimental observations. rsc.org The calculated activation energies can also help in predicting the feasibility of a proposed reaction.

Quantitative Structure-Property Relationships (QSPR) in Related Nitropyridine Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netnih.gov These models are built using a set of known compounds and their measured properties. mdpi.com For nitropyridine derivatives, a QSPR model could be developed to predict properties like solubility, melting point, or even biological activity based on calculated molecular descriptors. semanticscholar.org

These descriptors can be simple, such as molecular weight, or more complex, like those derived from quantum chemical calculations. conicet.gov.ar Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized nitropyridine derivatives, thereby guiding the design of new compounds with desired characteristics. mdpi.com This approach can significantly accelerate the discovery and development of new molecules by prioritizing synthetic efforts on the most promising candidates. conicet.gov.ar

Derivatization and Advanced Analog Development from 4 2 Acetylhydrazino 3 Nitropyridine

Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

The scaffold of 4-(2-acetylhydrazino)-3-nitropyridine is a versatile precursor for the synthesis of a wide array of complex nitrogen-containing heterocyclic systems. The inherent reactivity of the hydrazine (B178648) and pyridine (B92270) moieties allows for the construction of fused ring systems and their incorporation into larger polycyclic architectures.

The construction of fused pyridine ring systems from this compound can be achieved through several synthetic strategies, primarily involving intramolecular cyclization reactions. These reactions leverage the nucleophilicity of the hydrazine nitrogens and the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitro group.

One common approach is the synthesis of triazolopyridines . The acetylhydrazino group can be readily converted into a triazole ring fused to the pyridine core. For instance, treatment of a related 2-hydrazinopyridine (B147025) with an appropriate cyclizing agent can lead to the formation of a mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine ring system. nih.govsemanticscholar.orgorganic-chemistry.org In the case of this compound, a plausible strategy would involve the intramolecular cyclization under dehydrating conditions, potentially facilitated by reagents like phosphorus oxychloride or through a modified Mitsunobu reaction, to yield a nitrated triazolopyridine derivative. semanticscholar.org The reaction of a similar 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with carbon disulphide has been shown to produce a 1,2,4-triazolo-[3,4-a]-pyridine derivative, suggesting a viable pathway for the target compound as well. nih.govnih.gov

Another key strategy involves the formation of pyridopyrimidines . The reaction of aminopyridines with reagents like ethyl acetoacetate, formic acid, or urea (B33335) can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govnih.gov By analogy, the hydrazine moiety of this compound could be manipulated to act as a dinucleophile in reactions with 1,3-dielectrophiles, leading to the formation of a fused pyrimidine (B1678525) ring.

Furthermore, the synthesis of pyrazolopyridines is another important derivatization pathway. The reactivity of a hydrazide towards reagents like acetic acid, phenylisothiocyanate, and methylacrylate has been demonstrated to yield pyrazolo-[3,4-b]-pyridine derivatives. nih.govnih.gov This suggests that this compound could undergo similar cyclization reactions, for example, by reacting with β-diketones or related synthons to construct a fused pyrazole (B372694) ring. organic-chemistry.org

A summary of potential cyclization reactions is presented in the table below:

| Reagent/Condition | Fused Heterocyclic System | Reference for Analogy |

| Dehydrating agents (e.g., POCl₃) | Triazolopyridine | semanticscholar.org |

| Carbon disulfide | Triazolopyridine | nih.govnih.gov |

| 1,3-Dielectrophiles | Pyridopyrimidine | nih.govnih.gov |

| β-Diketones | Pyrazolopyridine | organic-chemistry.org |

Beyond the initial fusion of a second heterocyclic ring, the functional groups on the newly formed bicyclic systems can be further elaborated to create diverse polycyclic architectures. The nitro group on the pyridine ring, for example, can be reduced to an amino group, which can then participate in further cyclization reactions. This amino group can be diazotized and coupled with active methylene (B1212753) compounds to form pyridotriazine systems.

Moreover, the fused heterocyclic systems can be subjected to cycloaddition reactions. For instance, a fused pyridotriazine could potentially undergo a hetero-Diels-Alder reaction to form more complex, multi-ring structures. mdpi.com The strategic placement of functional groups allows for sequential annulation reactions, building up the complexity of the molecular architecture in a controlled manner. The synthesis of pyrazolo-[3,4-b]-pyridine derivatives from a pyridine hydrazide demonstrates the potential for creating such polycyclic systems. mdpi.com

Regioselective Functionalization at Pyridine and Hydrazine Centers

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective functionalization. The pyridine ring contains electrophilic centers, particularly at the positions ortho and para to the nitro group, while the hydrazine moiety possesses two nucleophilic nitrogen atoms with different steric and electronic environments.

Selective acylation or alkylation of the hydrazine nitrogens is a key challenge. The terminal nitrogen of the hydrazine is generally more nucleophilic and less sterically hindered than the nitrogen attached to the pyridine ring. This difference can be exploited to achieve regioselective reactions. For instance, in the acylation of N-tosylhydrazide, the use of a catalyst like 4-aminopyridine (B3432731) can direct the acylation to the nitrogen atom bearing the tosyl group, whereas in its absence, the primary nitrogen is acylated. figshare.com A similar catalytic approach could potentially be applied to control the acylation of this compound.

The pyridine ring itself can undergo nucleophilic aromatic substitution, where the nitro group can be displaced by a variety of nucleophiles. This reaction is a powerful tool for introducing new functional groups at the 3-position. Additionally, the protons on the pyridine ring can be activated for deprotonation and subsequent reaction with electrophiles, although the electron-withdrawing nature of the nitro group makes this less favorable. Regioselective alkylation at the 4-position of pyridinium (B92312) derivatives has been achieved using organozinc reagents, suggesting a potential pathway for functionalization if the pyridine nitrogen were quaternized. nih.gov

The following table summarizes potential regioselective functionalization strategies:

| Reaction Type | Target Site | Potential Reagent/Catalyst | Reference for Analogy |

| Acylation | Terminal Hydrazine Nitrogen | Acylating agent | figshare.com |

| Acylation | Pyridine-linked Hydrazine N | Acylating agent with 4-aminopyridine | figshare.com |

| Alkylation | Terminal Hydrazine Nitrogen | Alkylating agent | ekb.eg |

| Nucleophilic Substitution | C3 of Pyridine Ring | Various nucleophiles | ntnu.no |

Scaffold Modification for Combinatorial Library Generation

The structural features of this compound make it an attractive scaffold for the generation of combinatorial libraries. Its capacity for diversification at multiple points allows for the rapid synthesis of a large number of structurally related compounds, which is a key strategy in modern drug discovery and materials science. nih.govresearchgate.net

Solid-phase synthesis is a particularly powerful technique for constructing such libraries. mdpi.com The this compound scaffold could be immobilized on a solid support through a suitable linker attached to either the pyridine ring or the hydrazine moiety. Once anchored, the reactive sites can be sequentially modified with a variety of building blocks. For example, the terminal hydrazine nitrogen could be acylated with a diverse set of carboxylic acids, or the nitro group could be reduced and the resulting amino group could be derivatized.

The fused heterocyclic systems derived from this scaffold, such as triazolopyridines or pyridopyrimidines, can also be used as the core structures for library generation. These rigid, bicyclic systems provide a well-defined three-dimensional arrangement of substituents, which is often desirable for achieving high-affinity interactions with biological targets. The use of pyrimidine-based scaffolds for the construction of DNA-encoded libraries highlights the potential of such nitrogen-rich heterocycles in modern screening technologies. nih.gov

A general scheme for a combinatorial library synthesis based on the this compound scaffold is outlined below:

| Step | Transformation | Diversity Elements |

| 1 | Immobilization on solid support | - |

| 2 | Modification of the hydrazine moiety | Diverse carboxylic acids, aldehydes, or ketones |

| 3 | Modification of the pyridine ring | Nucleophilic substitution of the nitro group or derivatization of a reduced amino group |

| 4 | Cleavage from solid support | - |

This approach allows for the systematic exploration of the chemical space around the core scaffold, leading to the identification of compounds with optimized properties.

Mechanistic Organic Chemistry Involving 4 2 Acetylhydrazino 3 Nitropyridine

Detailed Reaction Pathways for Nucleophilic Additions and Eliminations

The pyridine (B92270) ring, particularly when substituted with a strong electron-withdrawing group like the nitro group at the 3-position, is highly susceptible to nucleophilic attack. The presence of the 4-(2-acetylhydrazino) group further influences the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution (SNAr):

The 3-nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution. Nucleophiles can attack the positions ortho and para to the nitro group (positions 2, 4, and 6). In the case of 4-(2-Acetylhydrazino)-3-nitropyridine, the primary sites for nucleophilic attack are the 2- and 6-positions. The reaction proceeds through a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex. The subsequent elimination of a leaving group restores aromaticity.

Studies on related 3-nitropyridines have shown that various nucleophiles, including alkoxides, amines, and thiolates, can displace suitable leaving groups. nih.gov While the acetylhydrazino group itself is not a typical leaving group, its presence modifies the electron density of the ring, influencing the rate and regioselectivity of SNAr reactions if another leaving group were present on the ring.

Intramolecular Cyclization:

The proximate arrangement of the nucleophilic hydrazino group and the electrophilic centers of the molecule can facilitate intramolecular reactions. Under basic conditions, the N-H proton of the hydrazino moiety can be abstracted, enhancing its nucleophilicity. This internal nucleophile could potentially attack the acetyl carbonyl group, leading to a cyclized product. However, a more plausible pathway involves the participation of the pyridine ring. For instance, an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazino group on the C2 or C6 position of the pyridine ring could lead to the formation of a fused heterocyclic system, especially if a leaving group is present at one of these positions.

| Reactant | Nucleophile | Potential Product(s) | Reaction Type |

| This compound | External Nucleophile (e.g., RO⁻, RNH₂, RS⁻) | 2- or 6-substituted-4-(2-acetylhydrazino)-3-nitropyridine | Nucleophilic Aromatic Substitution |

| This compound | Internal Nucleophile (hydrazino group) | Fused heterocyclic systems | Intramolecular Nucleophilic Substitution/Cyclization |

Investigation of Electron Transfer Processes and Radical Intermediates

The nitro group in aromatic compounds is well-known to undergo single-electron transfer (SET) processes, leading to the formation of radical anions. nih.govrsc.org This reactivity is central to the electrochemical and photochemical behavior of nitroaromatic compounds.

The reduction of the nitro group in this compound can be initiated by chemical reducing agents or electrochemical methods. The initial step is the formation of a nitro radical anion, which is a key intermediate in the subsequent reduction to nitroso, hydroxylamino, and amino derivatives. The stability and reactivity of this radical anion are influenced by the electronic properties of the pyridine ring and the acetylhydrazino substituent.

Furthermore, radical reactions can be initiated on the pyridine ring itself. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov While typically requiring an acidic medium to activate the pyridine ring, the electron-deficient nature of the 3-nitropyridine (B142982) system might allow for radical addition under other conditions.

| Process | Initiator | Key Intermediate | Potential Product(s) |

| Single-Electron Transfer | Chemical reductant / Electrochemical potential | Nitro radical anion | Nitroso, hydroxylamino, or amino derivatives |

| Radical Addition | Radical initiator | Radical adduct | Alkylated or acylated pyridine derivatives |

Characterization of Rearrangement Reactions (e.g., Smiles rearrangement)

The structure of this compound contains the necessary functionalities for undergoing rearrangement reactions, most notably the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile attached to a side chain attacks an activated aromatic ring, leading to the displacement of a linking atom.

In the context of this compound, a potential Smiles rearrangement could be initiated by the deprotonation of the hydrazino group under basic conditions. The resulting anion could then act as the internal nucleophile. For a classical Smiles rearrangement to occur, the acetylhydrazino group would need to be attached to the pyridine ring via a linking atom (e.g., oxygen or sulfur). However, a related rearrangement, the Truce-Smiles rearrangement, involves the migration of an aryl group from a sulfur atom to a carbanion.

A more directly relevant possibility is an intramolecular nucleophilic substitution where the terminal nitrogen of the deprotonated acetylhydrazino group attacks the C4 position of the pyridine ring, leading to the expulsion of the nitro group, if it were positioned as a better leaving group, or more likely, leading to a ring-opening/ring-closing sequence. A study on the synthesis of 1-amino-3-oxo-2,7-naphthyridines demonstrated a Smiles rearrangement under basic conditions, highlighting the feasibility of such rearrangements in related nitrogen-containing heterocyclic systems. mdpi.com

| Rearrangement Type | Key Structural Feature | Driving Force | Potential Product |

| Smiles Rearrangement (analogous) | Nucleophilic side chain and activated aromatic ring | Formation of a more stable thermodynamic product | Isomeric heterocyclic compounds |

Catalytic Aspects in Transformations Involving the Compound

The this compound molecule possesses several features that suggest potential applications in catalysis.

Ligand in Coordination Chemistry:

The pyridine nitrogen and the hydrazino group can both act as donor atoms, making the compound a potential ligand for transition metal complexes. researchgate.netwikipedia.org The coordination of a metal ion could significantly alter the electronic properties and reactivity of the molecule. For instance, metal coordination to the pyridine nitrogen would further activate the ring towards nucleophilic attack. Conversely, coordination to the hydrazino group could influence its nucleophilicity and acidity. Such metal complexes could themselves be catalytically active in various organic transformations. mdpi.com

Precursor to Catalytically Active Species:

The reduction of the nitro group to an amino group would yield 4-(2-acetylhydrazino)-3-aminopyridine. This resulting 3,4-diaminopyridine (B372788) derivative could serve as a precursor for the synthesis of planar, multidentate ligands capable of stabilizing various metal centers in catalytic applications.

Furthermore, the hydrazino moiety can be a precursor to other functional groups. For example, oxidation could lead to the formation of a diazonium species, which could then be used to introduce other functionalities or to generate radical species.

Role of 4 2 Acetylhydrazino 3 Nitropyridine As a Chemical Synthon

Precursor in the Synthesis of Advanced Organic Structures

The inherent reactivity of the acetylhydrazino and nitro-substituted pyridine (B92270) core makes 4-(2-Acetylhydrazino)-3-nitropyridine a promising precursor for advanced organic structures. The hydrazine (B178648) moiety is a key functional group that can participate in a variety of cyclization and condensation reactions.

For instance, the acetylhydrazino group can be readily converted into a hydrazone, which is a versatile intermediate for the synthesis of various five- and six-membered heterocyclic rings. The presence of the electron-withdrawing nitro group on the pyridine ring further influences the reactivity of the molecule, potentially directing an incoming nucleophile or facilitating certain cyclization pathways. This controlled reactivity is crucial for the regioselective synthesis of complex molecules.

Table 1: Potential Transformations of this compound

| Starting Material | Reagent/Condition | Potential Product Class |

|---|---|---|

| This compound | Aldehydes/Ketones | Hydrazone derivatives |

| This compound | 1,3-Dicarbonyl compounds | Pyrazole (B372694) derivatives |

| This compound | α-Haloketones | 1,3,4-Oxadiazine derivatives |

This table is illustrative of the potential synthetic pathways based on the functional groups present in this compound.

Building Block for Diverse Heterocyclic Scaffolds

The structure of this compound is primed for the construction of a diverse array of fused heterocyclic scaffolds. Fused ring systems are of significant interest in medicinal chemistry due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets.

The acetylhydrazino group can serve as a nucleophile in intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, reaction with appropriate reagents could lead to the synthesis of pyrazolo[3,4-b]pyridines, triazolo[4,3-a]pyridines, or pyridotriazines. These scaffolds are prevalent in many biologically active molecules. The nitro group can also be a handle for further functionalization, such as reduction to an amino group, which can then participate in additional ring-forming reactions.

Table 2: Potential Fused Heterocyclic Scaffolds from this compound

| Reagent Class | Potential Fused Scaffold |

|---|---|

| Dicarbonyl compounds | Pyrazolo[3,4-b]pyridine |

| Orthoesters/Formic acid | Triazolo[4,3-a]pyridine |

This table outlines plausible fused heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous compounds.

Contribution to Novel Synthetic Methodologies in Pharmaceutical and Agrochemical Sciences

The development of novel synthetic methodologies is a cornerstone of advancing pharmaceutical and agrochemical research. Compounds like this compound, with their unique combination of functional groups, can be instrumental in creating new synthetic strategies.

In the context of drug discovery, the pyridine nucleus is a well-established privileged scaffold, appearing in numerous approved drugs. The ability to use this compound to construct novel, highly functionalized pyridine derivatives is of significant value. For example, multicomponent reactions involving this synthon could provide rapid access to libraries of complex molecules for high-throughput screening.

In agrochemical science, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant need. Pyridine-based compounds have a strong track record in this area. The functional handles on this compound allow for the introduction of various pharmacophores and toxophores, enabling the synthesis of new classes of agrochemicals. The exploration of its reactivity in novel cyclization and functionalization reactions could lead to the discovery of compounds with unique modes of action.

While direct experimental data on the extensive use of this compound is not widely reported in publicly accessible literature, its potential as a versatile synthon is clear from a chemical standpoint. Further research into the reactivity and applications of this compound is warranted and could unlock new avenues for the synthesis of valuable and complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.